molecular formula C38H48Cl4N10Zn B14455771 Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate CAS No. 73507-57-0

Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate

Cat. No.: B14455771
CAS No.: 73507-57-0
M. Wt: 852.0 g/mol
InChI Key: ORKQGLSYSKSDQR-UHFFFAOYSA-J
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Description

Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is a complex organic compound known for its vibrant coloration and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline, followed by coupling with 1,2-dimethyl-1H-indazole to form the azo compound. The final step involves the complexation with zinc chloride to form the tetrachlorozincate salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the production of colored plastics, inks, and coatings.

Mechanism of Action

The mechanism of action of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic transitions within the molecule. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems, leading to selective staining or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar light-absorbing properties.

    Methanone, bis[4-(diethylamino)phenyl]-: A related compound used in similar applications due to its structural similarities.

Uniqueness

Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions, such as zinc, enhances its applicability in various fields, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

73507-57-0

Molecular Formula

C38H48Cl4N10Zn

Molecular Weight

852.0 g/mol

IUPAC Name

zinc;4-[(1,2-dimethylindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachloride

InChI

InChI=1S/2C19H24N5.4ClH.Zn/c2*1-5-24(6-2)16-13-11-15(12-14-16)20-21-19-17-9-7-8-10-18(17)22(3)23(19)4;;;;;/h2*7-14H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ORKQGLSYSKSDQR-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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